6-Iodoquinolin-2-ol

Übersicht

Beschreibung

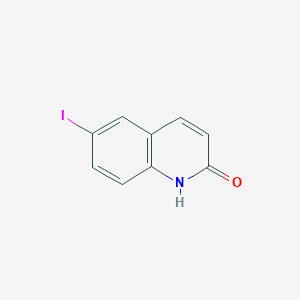

6-Iodoquinolin-2-ol, also known as 6-IODO-1H-QUINOLIN-2-ONE, is a compound with the molecular formula C9H6INO . It has a molecular weight of 271.06 g/mol . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

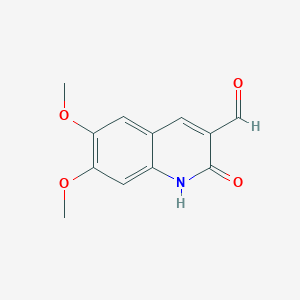

The synthesis of 6-Iodoquinolin-2-ol and its derivatives has been a subject of research. For instance, a one-pot synthesis involving 4-formyl pyrazole derivatives combined with malononitrile and thiophenol has been reported to produce 2-substituted quinoline derivatives .Molecular Structure Analysis

The molecular structure of 6-Iodoquinolin-2-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H6INO/c10-7-2-3-8-6 (5-7)1-4-9 (12)11-8/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis

6-Iodoquinolin-2-ol is a solid compound . It has a boiling point of 430.3°C at 760 mmHg . The compound has a topological polar surface area of 29.1 Ų .Wissenschaftliche Forschungsanwendungen

Electrophilic Cyclization in Organic Synthesis

The regioselective synthesis of highly substituted 3-iodoquinolines, which are closely related to 6-Iodoquinolin-2-ol, demonstrates the utility of iodocyclization in creating functionalized quinolines. These compounds can undergo further functionalization through various coupling reactions, showcasing their versatility in organic synthesis (Ali et al., 2011).

Intermediates in the Synthesis of Biologically Active Compounds

The synthesis of 6-bromo-4-iodoquinoline highlights its importance as an intermediate for crafting compounds like GSK2126458, indicating the relevance of such halogenated quinolines in medicinal chemistry (Wang et al., 2015).

Development of Antifungal Agents

Research into 6-iodoquinazolin-4(3H)-one derivatives, akin to 6-Iodoquinolin-2-ol, has led to the creation of novel compounds with preliminary evaluated fungicidal activities. This suggests the potential of such derivatives in developing new antifungal treatments (El-Hashash et al., 2015).

Aminocarbonylation Reactions

A study on the aminocarbonylation of 6-iodoquinoline explores an efficient synthetic route to quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. This work highlights the influence of reaction conditions on product formation, emphasizing the role of such compounds in synthetic organic chemistry (Chniti et al., 2021).

Novel Synthetic Routes and Antimicrobial Screening

The exploration of new synthetic routes leading to 6-iodoquinazoline derivatives and their subsequent antimicrobial screening reveals the potential of these compounds in creating antimicrobial agents. Such studies underscore the broader applicability of iodinated quinolines in pharmaceutical development (Alafeefy et al., 2011).

Safety and Hazards

The safety information for 6-Iodoquinolin-2-ol indicates that it is harmful . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The future directions for the research and development of 6-Iodoquinolin-2-ol and its derivatives could involve exploring their potential biological and pharmaceutical activities . This could include synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Wirkmechanismus

Target of Action

It’s structurally similar to iodoquinol, a known amebicide used againstEntamoeba histolytica .

Mode of Action

Iodoquinol, a related compound, is known to act by chelating ferrous ions essential for metabolism

Result of Action

Given its structural similarity to iodoquinol, it may exhibit similar effects, such as acting against both cyst and trophozoites localized in the lumen of the intestine .

Action Environment

It’s worth noting that the compound should be stored at 4°c and protected from light .

Eigenschaften

IUPAC Name |

6-iodo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQARRHZNIORQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550806 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99455-01-3 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

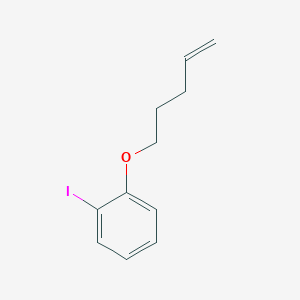

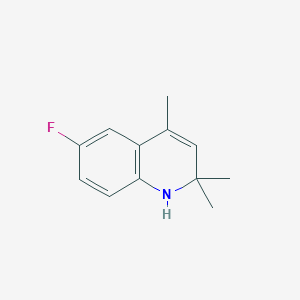

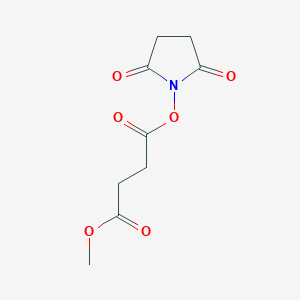

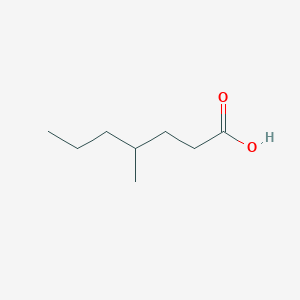

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)